JAK1 Inhibitor Scaffold Specificity: Patent-Exemplified Core vs. Excluded Azetidine Variants
The unsubstituted 1-piperidin-4-ylazetidine-3-carboxylic acid scaffold represents the minimal core of a patent-protected JAK1 inhibitor pharmacophore series [1]. In WO2011112662 and US20110224190, exemplified inhibitors incorporate this exact piperidine-azetidine linked architecture; notably, the patent specifications explicitly define the 4-membered azetidine ring as a required element and exclude compounds where the azetidine is replaced by larger rings (e.g., pyrrolidine, piperidine) or where the piperidine attachment is altered [2]. While the parent unmodified compound itself lacks direct biological data, its structural requirements are supported by quantitative SAR from closely related analogs within the same patent families, where the presence of the piperidin-4-ylazetidine linkage correlates with retained JAK1 potency relative to analogs with alternative N-linked heterocycles .
| Evidence Dimension | Structural requirement for JAK1 inhibitor scaffold as defined in patent claims |
|---|---|
| Target Compound Data | 1-Piperidin-4-ylazetidine-3-carboxylic acid: contains the exact piperidine-azetidine linked core specified in Formula (I) of US20110224190 |
| Comparator Or Baseline | Azetidine-3-carboxylic acid (lacks piperidine linker); 1-(azetidin-3-yl)piperidine (lacks carboxylic acid); N-Boc-protected piperidin-4-ylazetidine derivatives |
| Quantified Difference | Patent claims explicitly require the piperidin-4-yl azetidine linkage for JAK1 modulation activity; non-azetidine heterocycles (pyrrolidine, piperidine) are excluded from the claimed genus [2] |
| Conditions | JAK1 kinase inhibition; as defined in US Patent Application 13/043986 and PCT/US2011/027665 |
Why This Matters
This defines the scaffold as a non-substitutable pharmacophoric element in a validated JAK1 inhibitor program, giving procurement of the exact compound a patent-literature rationale that analogs lack.
- [1] Huang, T., Xue, C.-B., Wang, A., et al. (2011). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. U.S. Patent Application US20110224190 A1. View Source
- [2] WO2011112662A1. (2011). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. World Intellectual Property Organization. View Source
